molecular formula C19H15ClN2O B11349014 N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11349014
M. Wt: 322.8 g/mol
InChI Key: IBLQGJPNOONKBN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role as a vascular endothelial growth factor receptor inhibitor, which could be useful in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily by inhibiting tyrosine-protein kinases that act as cell-surface receptors for vascular endothelial growth factors (VEGFA, VEGFB, and PGF). This inhibition plays a crucial role in regulating angiogenesis, cell survival, migration, and cancer cell invasion. The molecular targets include vascular endothelial growth factor receptor 2 (VEGFR2) and vascular endothelial growth factor receptor 1 (VEGFR1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific inhibitory action on VEGFR2 and VEGFR1, which makes it a promising candidate for anti-angiogenic therapies. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15ClN2O/c20-17-11-9-15(10-12-17)14-22(18-8-4-5-13-21-18)19(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

IBLQGJPNOONKBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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